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molecular formula C19H22O6 B8491817 2-(2,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)ethan-1-one CAS No. 521291-07-6

2-(2,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)ethan-1-one

Cat. No. B8491817
M. Wt: 346.4 g/mol
InChI Key: QCNKCUQNLLRUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06589980B2

Procedure details

A solution of 2,4-dimethoxyphenyl acetic acid (7.9 g, 38 mmol) in CH2Cl2 (50 mL) plus a few drops of DMF was treated with SOCl2 (5.0 mL, 76 mmol) and the reaction was allowed to stir for 3 h at rt. The reaction mixture was then concentrated and taken up in a small amount of dichloroethane and added dropwise, at 0° C., to a solution of 1,3,5-trimethoxybenzene (12.8 g, 76 mmol) and AlCl3 (7.3 g, 57 mmol) in 50 mL dichloroethane. After 20 minutes at 0° C., the reaction was carefully quenched with 2 N HCl aq. The organic layer was separated, dried over MgSO4, filtered and concentrated to give a dark oil which was chromatographed on SiO2 (3:7 EtOAc/hexanes to 1:1 EtOAc/hexanes) to yield the desired product as a white solid (6.2 g): Mp 109-111° C.; 1H NMR (CDCl3) δ 7.06 (d, 1H, J=8.1 Hz), 6.41 (dd, 1H, J=8.1Hz, 2.4Hz), 6.39 (d, 1H, J=2.4Hz), 6.04 (s, 2H), 3.97 (s, 2H), 3.80 (s, 3H), 3.78 (s, 3H), 3.74 (s, 6H), 3.71 (s, 3H); MS FI 347 (M+H)+.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH2:11][C:12]([OH:14])=O.O=S(Cl)Cl.[CH3:19][O:20][C:21]1[CH:26]=[C:25]([O:27][CH3:28])[CH:24]=[C:23]([O:29][CH3:30])[CH:22]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl.CN(C=O)C.ClC(Cl)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH2:11][C:12]([C:22]1[C:23]([O:29][CH3:30])=[CH:24][C:25]([O:27][CH3:28])=[CH:26][C:21]=1[O:20][CH3:19])=[O:14] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)CC(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
COC1=CC(=CC(=C1)OC)OC
Name
Quantity
7.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 3 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
WAIT
Type
WAIT
Details
After 20 minutes at 0° C.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction was carefully quenched with 2 N HCl aq. The organic layer
CUSTOM
Type
CUSTOM
Details
was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on SiO2 (3:7 EtOAc/hexanes to 1:1 EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)CC(=O)C1=C(C=C(C=C1OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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